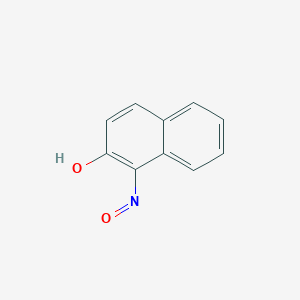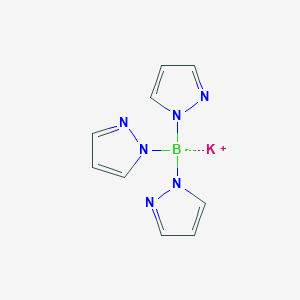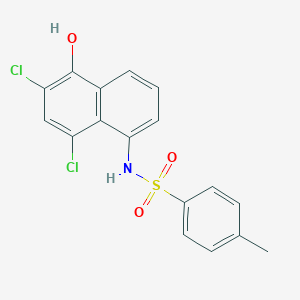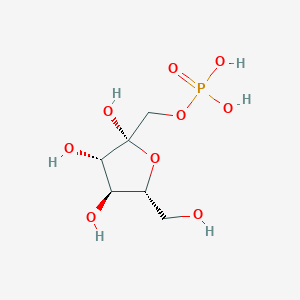
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the category of tertiary alcohols. It is also known as alpha-terpineol, and it is widely used in the fragrance and flavor industries due to its pleasant aroma and taste. However, the compound has also shown potential in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol is not fully understood, but it is believed to act on several biological pathways. The compound has been shown to interact with GABA receptors in the brain, which are responsible for regulating anxiety and stress levels. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to have sedative and anxiolytic properties, reducing anxiety and stress levels. It has also been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body. Additionally, the compound has been investigated for its potential in cancer treatment, with some studies showing that it may have anti-tumor effects.
実験室実験の利点と制限
One advantage of using 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol in lab experiments is its availability and low cost. The compound is widely used in the fragrance and flavor industries, making it easy to obtain in large quantities. However, one limitation of using the compound is its potential toxicity. While the compound has been shown to be relatively safe in animal studies, it may have adverse effects in humans if used in high doses.
将来の方向性
There are several future directions for the study of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol. One potential area of research is its potential in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of the compound in cancer cells. Another area of research is the compound's effects on the central nervous system. More studies are needed to determine the optimal dosage and potential side effects of the compound in humans. Finally, the compound's anti-inflammatory and antioxidant properties may have potential in the treatment of other diseases, such as cardiovascular disease and diabetes.
合成法
The synthesis of 3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol can be achieved through several methods. One of the most common methods is the reduction of alpha-terpinyl acetate with sodium borohydride. Another method involves the isomerization of alpha-pinene oxide with a Lewis acid catalyst such as zinc chloride. The yield of the synthesis process varies depending on the method used, but it typically ranges from 60-80%.
科学的研究の応用
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol has shown potential in scientific research due to its ability to interact with biological systems. The compound has been studied for its effects on the central nervous system, particularly its sedative and anxiolytic properties. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential in cancer treatment.
特性
CAS番号 |
16204-64-1 |
|---|---|
製品名 |
3-Methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3-methyl-1-(2,4,6-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-13(15)14-11(4)7-10(3)8-12(14)5/h7-9,13,15H,6H2,1-5H3 |
InChIキー |
FHPWATCCDJJRHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(CC(C)C)O)C |
同義語 |
α-Isobutyl-2,4,6-trimethylbenzyl alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)